3-Ethyloxetane-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as polyoxetanes, has been reported. These are branched polyethers synthesized from oxetanes—four-member cyclic ethers bearing hydroxymethyl groups—via ring-opening polymerization . A series of polyoxetanes were synthesized from 3-ethyl-3-(hydroxymethyl)oxetane and 1,1,1-tris(hydroxymethyl)propane as a core molecule .
Molecular Structure Analysis
While specific molecular structure analysis of “3-Ethyloxetane-3-carbonitrile” is not available, studies on similar compounds like oxetanes have been conducted. For instance, Fokin and co-workers modeled the ring expansion of an unsubstituted epoxide computationally at the density functional theory MP2 level of theory .
Chemical Reactions Analysis
The chemical reactions involving similar compounds like oxetanes have been studied. For example, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .
Scientific Research Applications
Antimicrobial Activities and Dyeing Applications
- Synthesis and Antimicrobial Activity : 3-Ethyloxetane-3-carbonitrile derivatives have been synthesized and found to exhibit antimicrobial activities. These derivatives have shown promising activities against various bacterial strains and yeast, indicating their potential in antimicrobial applications (Al-Etaibi et al., 2014).
- Applications in Dyeing Polyester Fabrics : Compounds derived from 3-Ethyloxetane-3-carbonitrile have been employed in the dyeing of polyester fabrics. These dyes displayed moderate to excellent fastness properties against light, perspiration, and washing (Al-Etaibi et al., 2013).
Photovoltaic and Electrical Properties
- Photovoltaic Properties : Derivatives of 3-Ethyloxetane-3-carbonitrile have been used in organic–inorganic photodiode fabrication. Studies have shown that these derivatives exhibit photovoltaic properties and are suitable for use as photodiodes (Zeyada et al., 2016).
Synthesis and Biological Activity Studies
- Synthesis of Furan Derivatives : Research has involved the synthesis of furan derivatives, including 3-Ethyloxetane-3-carbonitrile, and their evaluation for antibacterial and antifungal activities. These compounds have shown significant activity against various bacteria and fungi (Loğoğlu et al., 2010).
Heterocyclic Compound Synthesis
- Synthesis of Spiro-Oxindole Derivatives : 3-Ethyloxetane-3-carbonitrile has been used in the synthesis of spiro-oxindole derivatives through three-component reactions, highlighting its role in the efficient synthesis of complex organic compounds (Alizadeh & Moafi, 2015).
Reaction Mechanisms and Catalysis
- Theoretical Study on Reaction Mechanisms : Density Functional Theory (DFT) has been employed to study the reaction mechanisms involving 3-Ethyloxetane-3-carbonitrile, particularly focusing on its synthesis catalyzed by magnesium and lithium ethoxides (Heng et al., 2009), (Hu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-ethyloxetane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-6(3-7)4-8-5-6/h2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUBRFLYKUYNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyloxetane-3-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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